

# In-Depth Technical Guide to NSC 109555: A Selective Chk2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | NSC 109555 |           |
| Cat. No.:            | B225799    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**NSC 109555**, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone) or DDUG, is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3][4] Chk2 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest and apoptosis following genomic insult. The selective inhibition of Chk2 by **NSC 109555** presents a valuable tool for cancer research and a potential therapeutic strategy, particularly in combination with DNA-damaging chemotherapeutic agents. This guide provides a comprehensive overview of the technical details of **NSC 109555**, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

# **Chemical and Physical Properties**

**NSC 109555** is commonly available as the parent compound and as a ditosylate salt. The properties of both forms are summarized below for easy reference.



| Property          | NSC 109555                                                                      | NSC 109555 ditosylate                                           |
|-------------------|---------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Synonyms          | DDUG, NCI C04808                                                                | 4,4'-diacetyldiphenylurea<br>bis(guanylhydrazone)<br>ditosylate |
| CAS Number        | 15427-93-7[5]                                                                   | 66748-43-4[6]                                                   |
| Molecular Formula | C19H24N10O • 2CH3SO3H[5]                                                        | C19H24N10O • 2C7H8O3S[6]                                        |
| Molecular Weight  | 600.7 g/mol [5]                                                                 | 752.86 g/mol [1][6]                                             |
| Purity            | ≥98%                                                                            | ≥98% (HPLC)                                                     |
| Solubility        | DMF: 2 mg/ml, DMSO: 20<br>mg/ml, Ethanol: 3 mg/ml, PBS<br>(pH 7.2): 10 mg/ml[5] | Soluble to 10 mM in DMSO                                        |
| Storage           | Store at -20°C                                                                  | Store at -20°C                                                  |

# **Mechanism of Action and Signaling Pathway**

**NSC 109555** functions as a selective, reversible, and ATP-competitive inhibitor of Chk2.[1][2] In vitro kinase assays have demonstrated its high potency against Chk2 with an IC50 value of approximately 200-240 nM.[4][5] It exhibits significant selectivity for Chk2 over other kinases, including Chk1 (IC50 > 10  $\mu$ M).[2]

The primary signaling pathway involving Chk2 is the ATM-Chk2 pathway, a cornerstone of the cellular response to DNA double-strand breaks (DSBs). The process is initiated by the activation of Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA damage. Activated ATM then phosphorylates Chk2 at Threonine 68 (Thr68), leading to Chk2 activation.

Activated Chk2, in turn, phosphorylates a range of downstream substrates to orchestrate a cellular response that includes:

 Cell Cycle Arrest: Chk2 can phosphorylate Cdc25A and Cdc25C phosphatases, leading to their degradation or inactivation. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, thus inducing cell cycle arrest at the G1/S and G2/M checkpoints.







- DNA Repair: Chk2 is implicated in facilitating DNA repair processes.
- Apoptosis: In cases of severe DNA damage, Chk2 can promote apoptosis by phosphorylating p53, leading to its stabilization and activation.

**NSC 109555** exerts its effect by binding to the ATP-binding pocket of Chk2, thereby preventing the phosphorylation of its downstream targets. This inhibition of the Chk2 signaling cascade can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents like gemcitabine. Gemcitabine treatment induces DNA damage, which in turn activates the ATM-Chk2 pathway as a pro-survival response. By inhibiting Chk2 with **NSC 109555**, this survival mechanism is abrogated, leading to enhanced cancer cell death.





Click to download full resolution via product page

Caption: NSC 109555 inhibits Chk2 activation in the DNA damage response pathway.

# **Experimental Protocols**

The following are detailed methodologies for key experiments involving **NSC 109555**, based on established protocols.



## In Vitro Chk2 Kinase Assay

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds on Chk2 kinase.

#### Materials:

- · Recombinant human Chk2 enzyme
- Chk2 substrate (e.g., CHKtide peptide)
- ATP (Adenosine triphosphate)
- Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
- NSC 109555 (dissolved in DMSO)
- 96-well plates
- Radiolabeled ATP ([y-32P]ATP) or ADP-Glo™ Kinase Assay kit (Promega)
- Phosphocellulose paper (for radiolabeling method)
- Scintillation counter or luminometer

#### Procedure:

- Prepare Kinase Reaction Mix: In a 96-well plate, prepare a reaction mix containing kinase buffer, the Chk2 substrate, and MgCl2.
- Add NSC 109555: Add varying concentrations of NSC 109555 (or DMSO as a vehicle control) to the wells.
- Initiate Reaction: Add recombinant Chk2 enzyme to the wells and briefly pre-incubate.
   Initiate the kinase reaction by adding ATP (mixed with [γ-32P]ATP for the radiolabeling method).
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).



- · Stop Reaction and Detection:
  - Radiolabeling Method: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [y-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.
  - ADP-Glo<sup>™</sup> Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol, which involves converting ADP to ATP and then measuring light production using a luciferase/luciferin reaction.
- Data Analysis: Calculate the percentage of Chk2 inhibition for each concentration of NSC
   109555 and determine the IC50 value.

## **Cell Viability (MTT) Assay**

This protocol is used to assess the effect of **NSC 109555**, alone or in combination with other drugs like gemcitabine, on the viability of cancer cell lines.

#### Materials:

- Pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- NSC 109555 (dissolved in DMSO)
- Gemcitabine (dissolved in sterile water or PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

#### Procedure:



- Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Drug Treatment: Treat the cells with varying concentrations of NSC 109555, gemcitabine, or a combination of both. Include a vehicle control (DMSO).
- Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
  cells.

# Western Blot Analysis for Chk2 Phosphorylation

This protocol is used to determine the effect of **NSC 109555** on the phosphorylation of Chk2 in response to DNA damage.

#### Materials:

- Cancer cell lines
- Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Cell Treatment and Lysis: Treat cells with gemcitabine in the presence or absence of NSC 109555 for the desired time. Wash the cells with cold PBS and lyse them in ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., antiphospho-Chk2) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total Chk2 and the loading control to ensure equal protein loading.





#### Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medkoo.com [medkoo.com]
- 2. nsc-109555 ditosylate TargetMol Chemicals [targetmol.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to NSC 109555: A Selective Chk2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b225799#nsc-109555-cas-number-and-molecular-weight]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com